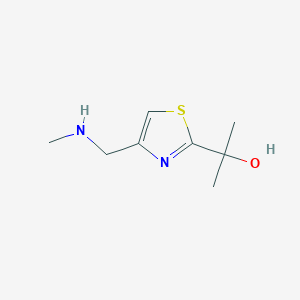

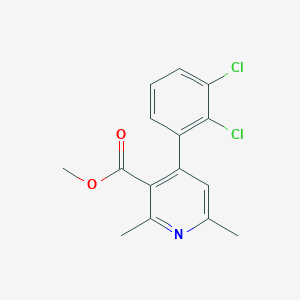

Clevidipine Impurity 8

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Clevidipine Impurity 8 is an impurity derived from Clevidipine , an antihypertensive agent used in surgical blood pressure regulation . Clevidipine is a dihydropyridine L-type calcium channel blocker .

Synthesis Analysis

The manufacturing process of clevidipine butyrate involves the formation of several potential impurities, including process-related compounds and degradation products . An advanced RP-HPLC method has been developed to separate and quantify these potential impurities . This method has been validated according to ICH guidelines with respect to specificity, accuracy, linearity, robustness, and stability .Chemical Reactions Analysis

During the synthesis and storage period of active pharmaceutical ingredients, process-related and degradation products are the main sources of impurities . Four major degradation products (Imp-2, Imp-4, Imp-8, and Imp-10) can be observed under varying stress conditions .Aplicaciones Científicas De Investigación

Field: Pharmaceutical Quality Control

- Application : Clevidipine Impurity 8, along with other impurities, is analyzed in the manufacturing process of Clevidipine Butyrate, a medication used to control blood pressure . The impurities are analyzed for their potential impact on the quality and safety of the medication .

- Methods : Techniques such as Reverse Phase High Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are used for the structural characterization and quantification of the impurities . These techniques help in separating and quantifying the impurities simultaneously .

- Results : The analysis helps in understanding the formation mechanisms of the impurities and ensures the quality and safety of Clevidipine Butyrate . The method has been validated according to International Council for Harmonisation (ICH) guidelines with respect to specificity, accuracy, linearity, robustness, and stability .

Field: Clinical Pharmacokinetics

- Application : Clevidipine and its active metabolite H152/81 are quantified for clinical pharmacokinetic studies and therapeutic drug monitoring . This helps in understanding the drug’s behavior in the body and optimizing its therapeutic use .

- Methods : A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is developed to quantitate Clevidipine and its active metabolite H152/81 . The method involves liquid-liquid extraction for sample preparation and uses isotope internal standards for accurate quantification .

- Results : The method provides excellent linearity over specific concentration ranges for Clevidipine and H152/81 . It has been successfully applied to a bioequivalence study of Clevidipine Butyrate-injectable emulsion .

Propiedades

IUPAC Name |

methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Cl2NO2/c1-8-7-11(10-5-4-6-12(16)14(10)17)13(9(2)18-8)15(19)20-3/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJISOWPZVBGRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C(=O)OC)C2=C(C(=CC=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clevidipine Impurity 8 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl N-[(2R)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B600871.png)